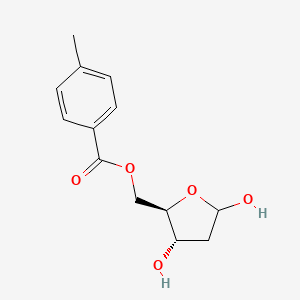
2-Deoxy-D-erythro-pentofuranose 5-(4-Methylbenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Deoxy-D-erythro-pentofuranose 5-(4-Methylbenzoate) is a chemical compound with the molecular formula C13H16O5 and a molecular weight of 252.26 g/mol. It is an impurity of Decitabine, a DNA hypomethylating agent used to treat various forms of cancer, such as myelogeneous leukemia and metastatic lung cancer. Decitabine works by inhibiting DNA methyltransferase, thereby silencing tumor suppressor genes and normalizing gene expression in cancerous cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Deoxy-D-erythro-pentofuranose 5-(4-Methylbenzoate) involves a series of chemical reactions. One common method includes the esterification of 2-Deoxy-D-erythro-pentofuranose with 4-methylbenzoic acid under acidic conditions . The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction conditions to ensure high yield and purity . The final product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Deoxy-D-erythro-pentofuranose 5-(4-Methylbenzoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Deoxy-D-erythro-pentofuranose 5-(4-Methylbenzoate) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its role in DNA methylation and gene expression.
Medicine: Investigated for its potential in cancer treatment as an impurity of Decitabine.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Deoxy-D-erythro-pentofuranose 5-(4-Methylbenzoate) is primarily related to its role as an impurity of Decitabine. Decitabine inhibits DNA methyltransferase, leading to the reactivation of tumor suppressor genes and normalization of gene expression in cancer cells. This process involves the incorporation of Decitabine into DNA, where it forms a covalent bond with the DNA methyltransferase enzyme, thereby inhibiting its activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Deoxy-2,2-difluoro-D-erythro-pentofuranose-3,5-dibenzoate-1-methanesulfonate .
- D-erythro-Pentofuranose, 2-deoxy-4-C-ethynyl-, 1-acetate 3,5-bis(4-methylbenzoate) .
Uniqueness
2-Deoxy-D-erythro-pentofuranose 5-(4-Methylbenzoate) is unique due to its specific role as an impurity of Decitabine, which is a crucial drug in cancer treatment. Its structure and properties make it an important compound for studying DNA methylation and gene expression.
Propiedades
Fórmula molecular |
C13H16O5 |
|---|---|
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
[(2R,3S)-3,5-dihydroxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C13H16O5/c1-8-2-4-9(5-3-8)13(16)17-7-11-10(14)6-12(15)18-11/h2-5,10-12,14-15H,6-7H2,1H3/t10-,11+,12?/m0/s1 |
Clave InChI |
BFMLFVTWRPFYHJ-WIKAKEFZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](CC(O2)O)O |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl Isobutyl Ether Dihydrochloride](/img/structure/B13848864.png)
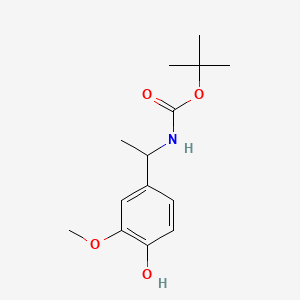
![methyl (3R,6S)-6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B13848887.png)
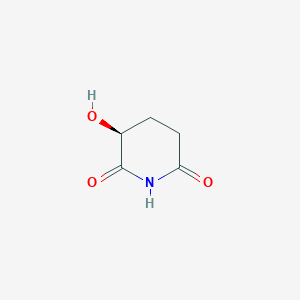
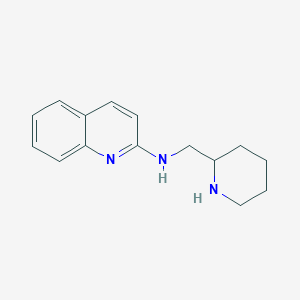
![(9R,13S,14R,18S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13848914.png)
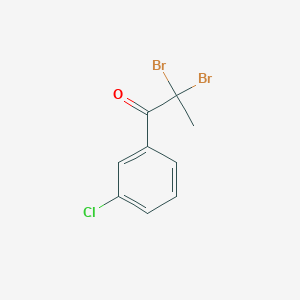

![N-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-[3-(dimethylamino)propoxy]benzeneethanamine Trifluoroacetate](/img/structure/B13848933.png)
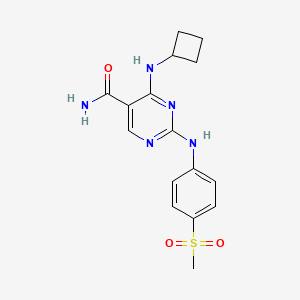

![Tert-butyl 4-[5,6-dimethyl-3-[1-(propan-2-ylamino)ethyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13848952.png)
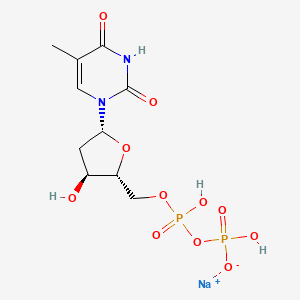
![(7R)-7-[(2R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13848957.png)
